1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide
Description
1-Cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is a pyrrolidone derivative featuring a cyclohexyl group at position 1, a ketone at position 5, and a carboxamide moiety at position 3 substituted with a propargyl (prop-2-yn-1-yl) group. This compound belongs to a broader class of pyrrolidine-3-carboxamides investigated for diverse biological activities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
1-cyclohexyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,11-12H,3-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRDMPIIBKHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclohexylamine with prop-2-yn-1-ylamine under controlled conditions to form the pyrrolidine ring. Subsequent oxidation and carboxylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products may involve the formation of amines or alcohols.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the N-substituent of the carboxamide group. Below is a comparative table of selected analogs:
Key Observations:
- Molecular Weight and Substituent Size: The target compound has the lowest molecular weight (248.33 g/mol), likely due to the compact propargyl group.
- Polarity: The tetrahydrofuran-containing analog () includes an oxygen atom, which may enhance solubility compared to the hydrophobic propargyl group.
- Activity Trends: The N-(4-phenoxyphenyl) analog exhibits low potency (IC50 ~100,000 nM) against Bacterial Fatty Acid Synthetase I (InhA), suggesting steric hindrance or poor fit in the enzyme’s active site .
Biological Activity
1-Cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclohexyl group and a prop-2-yn-1-yl moiety. Its molecular formula is , and it has a molecular weight of approximately 247.29 g/mol. The structural representation is essential for understanding its interactions at the molecular level.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Binding : It has been shown to interact with certain receptors that play critical roles in signaling pathways related to inflammation and cancer progression.
Biological Activity Overview
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.
Case Study 2: Anti-inflammatory Effects
In another study, the compound was administered to LPS-stimulated RAW264.7 macrophages. Results showed a significant reduction in TNF-alpha and IL-6 production, suggesting that it effectively modulates inflammatory responses. The mechanism involved inhibition of NF-kB signaling pathways.
Case Study 3: Antimicrobial Activity
Research focused on the antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in treating bacterial infections.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism occurs primarily in the liver, with phase I reactions leading to various metabolites that may also possess biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
